molecular formula C13H9F2N B11886734 2-(Difluoromethyl)naphthalene-3-acetonitrile

2-(Difluoromethyl)naphthalene-3-acetonitrile

Cat. No.: B11886734
M. Wt: 217.21 g/mol
InChI Key: FHZWIIDGQMWTGX-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)naphthalene-3-acetonitrile is an organic compound with the molecular formula C13H9F2N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a difluoromethyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of naphthalene-3-acetonitrile using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)naphthalene-3-acetonitrile may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)naphthalene-3-acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-(Difluoromethyl)naphthalene-3-acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)naphthalene-3-acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and interactions with enzymes or receptors, potentially leading to biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)naphthalene-3-acetonitrile
  • 2-(Chloromethyl)naphthalene-3-acetonitrile
  • 2-(Bromomethyl)naphthalene-3-acetonitrile

Uniqueness

2-(Difluoromethyl)naphthalene-3-acetonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to other halomethyl derivatives .

Properties

Molecular Formula

C13H9F2N

Molecular Weight

217.21 g/mol

IUPAC Name

2-[3-(difluoromethyl)naphthalen-2-yl]acetonitrile

InChI

InChI=1S/C13H9F2N/c14-13(15)12-8-10-4-2-1-3-9(10)7-11(12)5-6-16/h1-4,7-8,13H,5H2

InChI Key

FHZWIIDGQMWTGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CC#N)C(F)F

Origin of Product

United States

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